1,2-Diisopropylbenzene

Beschreibung

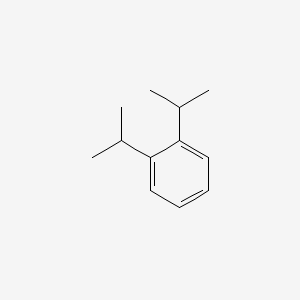

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIRBHVFJGXOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12 H18, C12H18 | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860336 | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °C, 170 °F (Open cup), 77 °C o.c. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.25 to 0.39 mm Hg at 25 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

577-55-9, 25321-09-9 | |

| Record name | 1,2-Bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-bis(1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5460R9HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 1,2-Diisopropylbenzene via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,2-diisopropylbenzene through Friedel-Crafts alkylation. The document outlines the underlying reaction mechanisms, detailed experimental protocols, and the critical parameters influencing product distribution. Particular emphasis is placed on the challenges and strategies for achieving selectivity towards the sterically hindered 1,2-isomer. Quantitative data on isomer distribution under various catalytic systems are summarized, and purification techniques are discussed. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings.[1] The synthesis of diisopropylbenzenes, by the reaction of benzene with propylene or an isopropyl halide, is a classic example of this reaction, yielding a mixture of ortho (1,2-), meta (1,3-), and para (1,4-) isomers. While the meta and para isomers are of significant industrial importance, the selective synthesis of this compound presents unique challenges due to steric hindrance and thermodynamic considerations. This guide delves into the theoretical and practical aspects of synthesizing this specific isomer.

Reaction Mechanism

The Friedel-Crafts alkylation of benzene with an alkylating agent like isopropyl chloride or propylene proceeds via an electrophilic aromatic substitution mechanism.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3]

The mechanism can be summarized in the following steps:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent to generate a carbocation electrophile. In the case of isopropyl chloride, the chlorine atom coordinates with the aluminum chloride, leading to the formation of an isopropyl carbocation.[4]

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the isopropyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the isopropyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]

A significant challenge in Friedel-Crafts alkylation is polyalkylation. The introduction of the first isopropyl group activates the benzene ring, making it more susceptible to further alkylation.[5] This can lead to the formation of tri- and even tetra-isopropylbenzenes. To minimize polyalkylation, a large excess of benzene is often used.[5]

Isomer Distribution: Kinetic vs. Thermodynamic Control

The distribution of the diisopropylbenzene isomers is governed by the principles of kinetic and thermodynamic control.[6]

-

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different isomers. The ortho and para positions of the benzene ring are electronically activated by the first isopropyl group, leading to a faster rate of substitution at these positions. Due to statistical factors (two ortho positions vs. one para position), the ortho isomer (this compound) is expected to be a significant component of the kinetically controlled product mixture.[7]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and the product distribution reflects the relative thermodynamic stabilities of the isomers.[7] The 1,2-isomer is sterically hindered due to the proximity of the two bulky isopropyl groups, making it the least stable isomer. Under thermodynamic control, the reaction mixture will equilibrate to favor the more stable meta and para isomers.[2]

Therefore, to selectively synthesize this compound, the reaction should be carried out under kinetic control.

Experimental Protocols

While a specific protocol for the selective synthesis of this compound is not widely reported due to the challenges in isolating the pure isomer, the following protocols for the general synthesis of diisopropylbenzenes can be adapted by applying the principles of kinetic control (i.e., using low temperatures).

Protocol 1: Alkylation of Benzene with Isopropyl Chloride using AlCl₃

This protocol describes a laboratory-scale synthesis of diisopropylbenzene isomers.

Materials:

-

Anhydrous benzene

-

Isopropyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.

-

Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride to the cooled and stirred benzene. An exothermic reaction may occur.

-

Alkylating Agent Addition: Slowly add isopropyl chloride to the stirred suspension via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C to favor kinetic control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation.

-

Purification: The resulting mixture of diisopropylbenzene isomers can be separated by fractional distillation.

Protocol 2: Alkylation of Benzene with Propylene using a Solid Acid Catalyst (Zeolite)

This method offers a more environmentally friendly alternative to traditional Lewis acid catalysis.

Materials:

-

Anhydrous benzene

-

Propylene gas

-

Activated zeolite catalyst (e.g., H-Beta or H-ZSM-5)

-

High-pressure reactor

Procedure:

-

Catalyst Activation: Activate the zeolite catalyst by heating it under a stream of dry air or nitrogen at high temperature.

-

Reactor Charging: Charge the high-pressure reactor with the activated zeolite catalyst and anhydrous benzene.

-

Reaction: Pressurize the reactor with propylene gas and heat the mixture to the desired temperature. For kinetic control, lower temperatures are preferable, although this may require higher pressures to maintain a sufficient reaction rate.

-

Reaction Monitoring: Monitor the reaction progress by sampling and analyzing the reaction mixture using GC.

-

Work-up: After the reaction, cool the reactor, vent the excess propylene, and filter to remove the catalyst. The catalyst can be regenerated and reused.

-

Purification: Remove the excess benzene from the product mixture by distillation. The diisopropylbenzene isomers can then be separated by fractional distillation.

Quantitative Data on Isomer Distribution

The distribution of diisopropylbenzene isomers is highly dependent on the reaction conditions and the catalyst used. The following table summarizes typical isomer distributions obtained under various conditions. It is important to note that most literature focuses on maximizing the thermodynamically stable meta and para isomers.

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Isomer Distribution (o:m:p) | Reference |

| AlCl₃ | Propylene | 80-100 | Atmospheric | Low ortho, high m/p ratio | [8] |

| Sulfuric Acid (80%) | Propylene | 50-80 | Atmospheric | Low ortho, high m/p ratio | [8] |

| TEA-Mordenite (Zeolite) | Cumene (Disproportionation) | 180 | - | 0.6 : 65 : 34.4 (Equilibrium) | [9] |

| Water-promoted AlCl₃ | Diethylbenzene (Isomerization) | - | - | ~3 : 69 : 28 (Equilibrium for Diethylbenzene) | [2] |

Note: Data for kinetically controlled synthesis of this compound is scarce in the literature. The values presented for AlCl₃ and Sulfuric Acid are for thermodynamically controlled reactions. The equilibrium data for TEA-Mordenite and water-promoted AlCl₃ illustrate the low abundance of the ortho isomer under these conditions.

Purification of this compound

The separation of this compound from its meta and para isomers is challenging due to their close boiling points.

Physical Properties of Diisopropylbenzene Isomers:

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| This compound | 204 | -57 |

| 1,3-Diisopropylbenzene | 203 | -63 |

| 1,4-Diisopropylbenzene | 210 | -17 |

Data sourced from various chemical property databases.

As indicated by the boiling points, separating the ortho and meta isomers is particularly difficult. Fractional distillation using a highly efficient column with a large number of theoretical plates is required.[10] For laboratory-scale purification, preparative gas chromatography may be a viable option. Crystallization is not a suitable method for separating the ortho isomer due to its low melting point.[11]

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a challenging endeavor due to the inherent thermodynamic instability of the ortho isomer. Success in selectively obtaining this product hinges on the careful application of kinetic control, primarily through the use of low reaction temperatures and short reaction times. While traditional Lewis acid catalysts can be employed, the development of shape-selective zeolite catalysts may offer a more promising avenue for enhancing ortho-selectivity in the future. The purification of this compound from the resulting isomer mixture remains a significant hurdle, requiring advanced separation techniques such as high-efficiency fractional distillation. This guide provides a foundational understanding of the principles and methodologies involved, serving as a valuable resource for chemists aiming to synthesize this specific and challenging isomer.

References

- 1. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]

- 9. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]

- 10. Purification [chem.rochester.edu]

- 11. esisresearch.org [esisresearch.org]

An In-depth Technical Guide to the Mechanism of Benzene Alkylation with Propylene to Yield 1,2-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,2-diisopropylbenzene through the Friedel-Crafts alkylation of benzene with propylene. While this compound is a valuable specialty chemical, it is typically a minor product in industrial processes, which predominantly favor the formation of its meta and para isomers due to their broader commercial applications. This document will delve into the underlying reaction mechanisms, experimental procedures, and the thermodynamic and kinetic factors that govern the distribution of the diisopropylbenzene isomers.

Introduction to Benzene Alkylation

The alkylation of benzene with propylene is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation. The overall process involves the introduction of isopropyl groups onto the benzene ring. The reaction proceeds in a stepwise manner, first yielding cumene (isopropylbenzene), which can then undergo further alkylation to produce diisopropylbenzene (DIPB) isomers and, subsequently, triisopropylbenzene (TIPB) isomers.[1][2]

The formation of diisopropylbenzenes results in a mixture of three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The distribution of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, temperature, pressure, and reactant molar ratios.

Reaction Mechanism

The alkylation of benzene with propylene is catalyzed by a variety of Lewis and Brønsted acids. Common catalysts include aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), and solid acid catalysts such as zeolites.[1] The reaction mechanism proceeds through the formation of a carbocation intermediate from propylene, which then acts as the electrophile.

Formation of the Electrophile

The first step in the reaction is the activation of propylene by the acid catalyst to form an isopropyl carbocation.

With a Lewis Acid (e.g., AlCl₃ with a trace amount of HCl as a co-catalyst): CH₃CH=CH₂ + HCl + AlCl₃ ⇌ CH₃CH⁺CH₃ + AlCl₄⁻

With a Brønsted Acid (e.g., H₂SO₄ or a solid acid catalyst): CH₃CH=CH₂ + H⁺ ⇌ CH₃CH⁺CH₃

Electrophilic Attack and Formation of the σ-Complex

The isopropyl carbocation then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

Deprotonation and Product Formation

The σ-complex is then deprotonated to restore the aromaticity of the ring, yielding cumene and regenerating the catalyst.

Formation of Diisopropylbenzene Isomers

Cumene, being an activated aromatic ring, can undergo a second alkylation reaction with another isopropyl carbocation. The position of the second isopropyl group is directed by the first. The isopropyl group is an ortho, para-director due to its electron-donating nature (hyperconjugation and inductive effect). However, the steric bulk of the isopropyl group plays a significant role in the product distribution.

-

Kinetic vs. Thermodynamic Control: The formation of the different diisopropylbenzene isomers is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the products with the lowest activation energy. The ortho and para isomers are the kinetically favored products.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for isomerization of the products. Under these conditions, the most thermodynamically stable isomer is favored. The meta isomer is the most stable, followed by the para, and then the ortho isomer. The equilibrium mixture at elevated temperatures will be rich in the meta and para isomers, with very little of the ortho isomer present.[3]

-

The formation of this compound is therefore favored under conditions of kinetic control. However, due to the significant steric hindrance between the two adjacent isopropyl groups, the formation of the para isomer is generally more favorable even under kinetic control.

Logical relationship of reactants and products in benzene alkylation.

Experimental Protocols

While the direct synthesis of this compound with high selectivity is not commonly reported, it can be obtained as a component of the diisopropylbenzene isomer mixture from a standard Friedel-Crafts alkylation. The following is a general laboratory-scale procedure for the synthesis of diisopropylbenzenes.

General Procedure for Benzene Alkylation with Propylene

Materials:

-

Anhydrous benzene

-

Propylene gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, 5%

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.

-

Reactant Charging: In a fume hood, charge the flask with anhydrous benzene. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. An exothermic reaction will occur.

-

Propylene Addition: Once the initial exotherm subsides and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. The rate of propylene addition should be controlled to maintain the desired reaction temperature (typically low temperatures favor kinetic products).

-

Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the product distribution, including the relative amounts of cumene and the diisopropylbenzene isomers.

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.

-

Isolation of this compound: The resulting mixture of diisopropylbenzene isomers can be separated by fractional distillation under reduced pressure. Due to the close boiling points of the ortho and meta isomers, this separation can be challenging. Preparative gas chromatography or other advanced separation techniques may be required for complete isolation of the 1,2-isomer.

Experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data on the selective synthesis of this compound is limited, as it is generally considered a byproduct. The following tables summarize typical product distributions and relevant physical properties of the diisopropylbenzene isomers.

Table 1: Typical Product Distribution of Diisopropylbenzene Isomers in Benzene Alkylation

| Catalyst | Temperature (°C) | Pressure (MPa) | Benzene/Propylene Molar Ratio | o-DIPB (%) | m-DIPB (%) | p-DIPB (%) | Reference |

| AlCl₃ | 50-150 | Not specified | Not specified | <1 | ~65 | ~34 | [4] |

| Zeolite Beta | 210 | 3.5 | Not specified | Low | High | High | [3] |

| H₂SO₄ (80%) | 50-80 | Not specified | ~3:1 (in refinery gas) | Low | High | High | [1] |

Note: The data presented are indicative and can vary significantly with specific reaction conditions. The focus of most studies is on the meta and para isomers.

Table 2: Physical Properties of Diisopropylbenzene Isomers

| Property | This compound | 1,3-Diisopropylbenzene | 1,4-Diisopropylbenzene |

| CAS Number | 577-55-9 | 99-62-7 | 100-18-5 |

| Molecular Weight ( g/mol ) | 162.28 | 162.28 | 162.28 |

| Boiling Point (°C) | 205 | 203 | 210 |

| Melting Point (°C) | -57 | -63 | -17 |

| Density (g/cm³ at 20°C) | 0.877 | 0.856 | 0.857 |

Factors Influencing the Yield of this compound

To maximize the yield of the ortho-isomer, conditions that favor kinetic control should be employed. These include:

-

Low Reaction Temperature: Lower temperatures slow down the rate of isomerization to the more stable meta and para isomers.

-

Choice of Catalyst: The shape selectivity of certain zeolite catalysts can influence the isomer distribution. However, the bulky nature of the isopropyl group generally disfavors the formation of the sterically hindered ortho isomer within the pores of many zeolites. Traditional Lewis acids like AlCl₃ may offer less steric hindrance.

-

Short Reaction Time: Limiting the reaction time can prevent the system from reaching thermodynamic equilibrium, thus preserving the initially formed kinetic products.

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of benzene with propylene is a well-understood but non-selective process. The formation of the ortho-isomer is kinetically controlled but sterically disfavored, leading to its typically low yields in the product mixture, which is usually dominated by the meta and para isomers. For researchers and professionals in drug development requiring this compound, the primary challenge lies not in the initial alkylation reaction but in the efficient separation and purification of the desired isomer from the product mixture. Future research in this area could focus on the development of shape-selective catalysts or novel reaction pathways that can enhance the selectivity towards the ortho-isomer, thereby simplifying the downstream processing and improving the overall efficiency of its production.

References

Spectroscopic Characterization of ortho-Diisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ortho-diisopropylbenzene (1,2-diisopropylbenzene). Due to the limited availability of experimentally derived spectral data for the ortho isomer, this guide combines available experimental data with predicted spectral information to offer a complete reference. Data for the meta and para isomers are included for comparative analysis.

Molecular Structure and Properties

ortho-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It consists of a benzene ring substituted with two isopropyl groups at adjacent positions.

Chemical Structure:

Caption: Molecular structure of ortho-diisopropylbenzene.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of ortho-diisopropylbenzene is predicted to show a complex multiplet for the aromatic protons due to their close proximity and coupling. The isopropyl protons will appear as a doublet for the methyl groups and a septet for the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for ortho-Diisopropylbenzene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.10 | m | 4H | Aromatic (H-3, H-4, H-5, H-6) |

| ~3.20 | sep | 2H | Methine (-CH(CH₃)₂) |

| ~1.25 | d | 12H | Methyl (-CH(CH₃)₂) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, the spectrum of ortho-diisopropylbenzene is expected to show four signals for the aromatic carbons and two signals for the isopropyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for ortho-Diisopropylbenzene

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic (C-1, C-2) |

| ~126 | Aromatic (C-3, C-6) |

| ~125 | Aromatic (C-4, C-5) |

| ~30 | Methine (-CH(CH₃)₂) |

| ~24 | Methyl (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum of ortho-diisopropylbenzene will exhibit characteristic absorptions for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations from the isopropyl groups.[1]

Table 3: Characteristic IR Absorptions for ortho-Diisopropylbenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1465 | Medium | CH₂ Bend |

| 1385 - 1365 | Medium | CH₃ Bend (Isopropyl split) |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry

Electron ionization mass spectrometry of ortho-diisopropylbenzene will result in a molecular ion peak and characteristic fragment ions. The fragmentation pattern is dominated by the loss of methyl and isopropyl groups.

Table 4: Major Fragments in the Mass Spectrum of Diisopropylbenzene Isomers

| m/z | Relative Intensity | Proposed Fragment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 147 | High | [M - CH₃]⁺ |

| 119 | Moderate | [M - C₃H₇]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid aromatic compounds like ortho-diisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 s

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the clean, empty salt plates.

-

Sample Collection: Place the sample-loaded salt plates in the spectrometer and record the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like ortho-diisopropylbenzene.

Caption: General workflow for spectroscopic characterization.

References

Navigating the Spectral Landscape of 1,2-Diisopropylbenzene: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-diisopropylbenzene. Due to the limited availability of public experimental spectra for this specific isomer, this guide utilizes predicted spectral data to offer a detailed exploration of its structural features. Understanding the NMR profile of this aromatic compound is crucial for its identification, characterization, and utilization in various research and development applications, including as a solvent or a synthetic intermediate.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental to accurate structural elucidation. The following is a detailed, generalized protocol for obtaining NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Spectrometer Setup and Data Acquisition:

-

The NMR experiments are typically performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Before data acquisition, the magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

-

For ¹H NMR:

-

A standard single-pulse experiment is typically used.

-

Key acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

A proton-decoupled pulse program (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

The spectral width is set to approximately 200-220 ppm.

-

A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

-

The chemical shifts (δ) are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectral Data of this compound (Predicted)

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions, reflecting the different chemical environments of the protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3/H-6 | ~7.28 | Multiplet | 2H | Aromatic Protons |

| H-4/H-5 | ~7.12 | Multiplet | 2H | Aromatic Protons |

| CH | ~3.25 | Septet | 2H | Isopropyl Methine Protons |

| CH₃ | ~1.25 | Doublet | 12H | Isopropyl Methyl Protons |

Note: The predicted chemical shifts are estimations and may vary slightly from experimental values. The aromatic region may present as a complex multiplet due to second-order coupling effects.

¹³C NMR Spectral Data of this compound (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-1/C-2 | ~145.8 | Aromatic (ipso-Carbons) |

| C-3/C-6 | ~126.3 | Aromatic (CH) |

| C-4/C-5 | ~125.7 | Aromatic (CH) |

| CH | ~29.5 | Isopropyl Methine Carbon |

| CH₃ | ~23.8 | Isopropyl Methyl Carbon |

Note: The predicted chemical shifts are estimations and may vary from experimental values.

Visualization of Spectral Assignments

The following diagram illustrates the structure of this compound and the logical correlation between the different nuclei and their expected NMR signals.

Caption: Molecular structure of this compound and its correlation with predicted ¹H and ¹³C NMR signals.

This guide serves as a foundational resource for professionals working with this compound. The provided spectral data and experimental protocols offer a comprehensive starting point for the analysis and application of this compound in a laboratory setting.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1,2-diisopropylbenzene. Understanding these fragmentation pathways is crucial for the structural elucidation of alkylated aromatic compounds, a common motif in pharmaceutical agents and industrial chemicals. This document outlines the primary fragmentation mechanisms, presents quantitative data for significant ions, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways of Diisopropylbenzene Isomers

Electron ionization of this compound (C₁₂H₁₈) results in a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 162. The subsequent fragmentation is dominated by the facile cleavage of bonds beta to the aromatic ring, a characteristic feature of alkylbenzenes. While a digitized mass spectrum for this compound is not publicly available in the NIST database, analysis of its isomers, 1,3-diisopropylbenzene and 1,4-diisopropylbenzene, provides a robust framework for predicting its fragmentation behavior. The primary fragmentation routes involve the loss of methyl (CH₃) and isopropyl (C₃H₇) radicals.

The most prominent fragmentation pathway for diisopropylbenzenes is the loss of a methyl radical from one of the isopropyl groups, leading to the formation of a stable secondary benzylic carbocation. This results in a base peak at m/z 147. Subsequent loss of a propylene molecule (C₃H₆) from this ion can lead to a fragment at m/z 105. Another significant fragmentation involves the cleavage of an entire isopropyl group, resulting in an ion at m/z 119.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions and their relative intensities as observed in the mass spectra of diisopropylbenzene isomers. This data is compiled from the NIST Mass Spectrometry Data Center and provides a reliable reference for the expected fragmentation of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Proposed Neutral Loss |

| 162 | [C₁₂H₁₈]⁺˙ (Molecular Ion) | ~20-30 | - |

| 147 | [C₁₁H₁₅]⁺ | 100 (Base Peak) | CH₃ |

| 119 | [C₉H₁₁]⁺ | ~30-40 | C₃H₇ |

| 105 | [C₈H₉]⁺ | ~20-30 | C₃H₆ (from m/z 147) |

| 91 | [C₇H₇]⁺ | ~20-25 | C₄H₈ (from m/z 147) |

| 77 | [C₆H₅]⁺ | ~10-15 | C₆H₁₁ (from m/z 147) |

| 43 | [C₃H₇]⁺ | ~20-25 | C₉H₁₁ |

Experimental Protocol: Electron Ionization Mass Spectrometry of Aromatic Hydrocarbons

This section details a standard protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: A suitable solvent delay should be implemented to prevent the solvent peak from entering the mass spectrometer.

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Identify the peak corresponding to this compound based on its retention time.

-

Generate the mass spectrum for the identified peak and subtract the background to obtain a clean spectrum.

-

Analyze the fragmentation pattern and compare it to reference spectra of diisopropylbenzene isomers.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1,2-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 1,2-diisopropylbenzene using Fourier Transform Infrared (FTIR) spectroscopy. It details the characteristic infrared absorption bands corresponding to its principal functional groups, outlines a standard experimental protocol for spectral acquisition, and presents a logical workflow for the analysis process.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the key structural features to be analyzed are the aliphatic isopropyl groups and the ortho-disubstituted aromatic ring. The IR spectrum provides valuable information about the C-H and C-C bonds within these moieties, and importantly, the substitution pattern on the benzene ring.[3][4][5]

Data Presentation: Characteristic Absorption Bands

The quantitative data derived from the IR spectrum of this compound can be summarized by the vibrational modes of its constituent functional groups. The following table outlines the expected absorption regions.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Isopropyl Group | Aliphatic C-H Stretch | 2850-2960 | Strong | Corresponds to the sp³ hybridized C-H bonds in the methyl and methine groups.[1][6][7] |

| C-H Bend (Scissoring/Rocking) | 1370-1470 | Medium | Includes methyl rocking and scissoring vibrations.[6] | |

| Aromatic Ring | Aromatic C-H Stretch | 3000-3100 | Medium | Corresponds to the sp² hybridized C-H bonds on the benzene ring.[3][8] |

| C=C In-Ring Stretch | 1450-1600 | Variable | Often appears as multiple sharp peaks, characteristic of aromatic ring systems.[1][6][8] | |

| Overtone/Combination Bands | 1665-2000 | Weak | The pattern of these weak bands can sometimes be used to infer ring substitution.[6][8][9] | |

| Substitution Pattern | Aromatic C-H Out-of-Plane Bend | 735-770 | Strong | This strong absorption is highly indicative of an ortho-disubstituted benzene ring.[4][9] |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for the direct analysis of liquid samples like this compound without requiring extensive sample preparation.[10][11]

Objective: To acquire a high-quality mid-infrared spectrum of a neat liquid sample of this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., single-bounce diamond or zinc selenide crystal).

-

This compound sample.

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Methodology:

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.[12]

-

Set the desired resolution (e.g., 2 cm⁻¹ or 4 cm⁻¹) and the number of scans to be co-added (e.g., 32 or 64 scans) to improve the signal-to-noise ratio.[13]

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum.

-

This step is crucial as it measures the instrument's environment (e.g., atmospheric water and carbon dioxide) and will be subtracted from the sample spectrum.[14]

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber will be recorded.[11]

-

-

Data Processing:

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final infrared spectrum.

-

-

Cleaning:

Visualization of Analytical Workflow

The logical flow from sample handling to final data interpretation in an FTIR analysis can be visualized as a clear, sequential process.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. agilent.com [agilent.com]

- 11. mt.com [mt.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

physical properties of 1,2-diisopropylbenzene including boiling and melting points

An In-depth Technical Guide to the Physical Properties of 1,2-Diisopropylbenzene

This technical guide provides a comprehensive overview of the core physical properties of this compound, with a specific focus on its boiling and melting points. The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for substance characterization and process design.

Overview of this compound

This compound (also known as o-diisopropylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1][2] It is a colorless liquid at room temperature and is one of three isomers of diisopropylbenzene, the others being 1,3- (meta) and 1,4- (para) diisopropylbenzene.[1][3] These isomers share similar boiling points but differ in their melting points.[1] this compound is generally insoluble in water but soluble in common organic solvents like alcohol, ether, acetone, and benzene.[4]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for experimental design, safety assessments, and computational modeling.

| Physical Property | Value |

| Molecular Formula | C₁₂H₁₈[4][5] |

| Molecular Weight | 162.27 g/mol [2] |

| CAS Number | 577-55-9[1][2] |

| Appearance | Clear, colorless liquid[3][4] |

| Boiling Point | 204°C[5][6]; 205°C[1]; 209°C[7] |

| Melting Point | -57°C[1][5][7] |

| Density | 0.8701 g/mL[5][6]; 0.858 g/mL[7] |

| Refractive Index | 1.4960 (at 20°C)[5][6] |

| Vapor Density | 5.6 (Air = 1)[4] |

| Flash Point | 77°C[3] |

| Autoignition Temperature | 840°F (449°C)[4] |

Experimental Protocols for Property Determination

Accurate determination of physical properties such as melting and boiling points is critical for verifying the purity and identity of a chemical substance. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

Since this compound has a melting point of -57°C, this procedure would require a cryostat or a low-temperature melting point apparatus instead of a standard heating-based device. The fundamental principle, however, remains the same.

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase. For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

Apparatus:

-

Low-temperature melting point apparatus (e.g., cryostat with viewing port)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe (calibrated for low temperatures)

-

Sample of this compound (solidified)

Procedure:

-

Sample Preparation: A small amount of solidified this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a dense column of about 2-3 mm in height.

-

Apparatus Setup: The packed capillary tube is placed in the sample holder of the low-temperature melting point apparatus. The thermometer or temperature probe is positioned to accurately measure the temperature of the sample block.

-

Cooling and Observation: The apparatus is cooled to a temperature well below the expected melting point.

-

Heating and Measurement: The sample is then heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the melting point.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of the solid phase melts completely.[8]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated at least twice with fresh samples.

Boiling Point Determination (Microscale Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or a Mel-Temp apparatus)[9][10]

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Approximately 2-3 mL of liquid this compound is placed into the small test tube.[9]

-

Capillary Insertion: A capillary tube is placed inside the test tube with its open end submerged in the liquid.[10]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.

-

Heating: The entire assembly is immersed in a heating bath (e.g., oil bath). The bath is heated gently.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]

-

Temperature Recording: Note the temperature when the vigorous bubbling begins.

-

Confirmation: Remove the heat source and allow the bath to cool slowly. The bubbling will cease, and the liquid will be drawn up into the capillary tube once the vapor pressure inside the capillary drops below the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary is the true boiling point of the sample.[10]

-

Reporting: The recorded temperature is the boiling point at the measured atmospheric pressure. For official reporting, this value may need to be corrected to standard pressure (760 mmHg).

Logical Workflow for Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical sample like this compound.

References

- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 2. This compound | 577-55-9 [chemicalbook.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound [stenutz.eu]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. tutorsglobe.com [tutorsglobe.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1,2-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,2-diisopropylbenzene. It delves into the compound's stability under various conditions, its key chemical reactions including electrophilic aromatic substitution and oxidation, and its relevance in synthetic chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of reaction pathways to facilitate a deeper understanding of this compound's chemical behavior.

Introduction

This compound, an aromatic hydrocarbon, is one of three isomers of diisopropylbenzene.[1] Its unique structure, characterized by two adjacent isopropyl groups on a benzene ring, imparts specific steric and electronic properties that significantly influence its reactivity and stability. While its meta and para isomers have found broader industrial applications, this compound serves as a valuable precursor and intermediate in various specialized chemical syntheses.[2] A thorough understanding of its chemical behavior is crucial for its effective utilization in research and development, including potential applications in the synthesis of pharmaceutical intermediates.

Chemical Stability

This compound is a colorless liquid that is generally stable under recommended storage conditions.[3] However, its stability is compromised under specific conditions, leading to various reactions.

2.1. Thermal Stability

While specific data on the thermal decomposition of this compound is limited, alkylbenzenes, in general, can undergo thermal degradation at elevated temperatures. The introduction of bulky alkyl groups can enhance thermal stability through steric hindrance.[4] However, excessive electron donation from alkyl chains may also lead to instability.[4] The primary thermal degradation pathway for alkylbenzenes often involves the cleavage of the C-C bond in the side chain.[5]

2.2. Photochemical Stability

Aromatic hydrocarbons are susceptible to photodegradation. For instance, in the air, m-diisopropylbenzene and p-diisopropylbenzene are expected to be photodegraded by hydroxyl radicals with half-lives of 8.3 hours and 13 hours, respectively.[6] The photolysis of alkylated benzenes can lead to the formation of fused ring compounds through reactions involving the flexible side chains.[2]

2.3. Stability in Different Chemical Environments

This compound is stable in neutral and aqueous environments, with hydrolysis not expected to occur.[6] However, it can react vigorously with strong oxidizing agents, which can lead to explosions.[7] It can also react exothermically with bases and diazo compounds.[7]

Chemical Reactivity

The reactivity of this compound is governed by the presence of the aromatic ring and the two activating isopropyl groups. The steric hindrance imposed by the adjacent bulky isopropyl groups plays a significant role in directing the regioselectivity of its reactions.

3.1. Electrophilic Aromatic Substitution (EAS)

Like other alkylbenzenes, this compound readily undergoes electrophilic aromatic substitution reactions. The isopropyl groups are ortho, para-directing activators. However, the steric bulk of these adjacent groups significantly influences the position of substitution.

3.1.1. Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring. Due to the ortho, para-directing nature of the alkyl groups, substitution is expected at the positions ortho and para to them. However, steric hindrance from the two adjacent isopropyl groups will likely disfavor substitution at the positions between them. Therefore, nitration is expected to occur primarily at the 4- and 5-positions.[8]

Experimental Protocol: General Procedure for Nitration of an Alkylbenzene [1]

-

Materials: this compound, concentrated nitric acid, concentrated sulfuric acid, methylene chloride, saturated sodium bicarbonate solution, distilled water.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to create the nitrating mixture.

-

Dissolve this compound in methylene chloride in a separate flask.

-

Slowly add the nitrating mixture to the solution of this compound with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, continue stirring for a specified period.

-

Quench the reaction by adding cold water.

-

Separate the organic layer and wash it successively with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography or recrystallization.

-

3.1.2. Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃).[2] This reaction is reversible.[2] Similar to nitration, the substitution is expected to occur at the less sterically hindered 4- and 5-positions.

Experimental Protocol: General Procedure for Sulfonation of Benzene [9]

-

Materials: this compound, fuming sulfuric acid.

-

Procedure:

-

Heat this compound with fuming sulfuric acid under reflux.

-

The reaction time will depend on the desired degree of sulfonation.

-

After cooling, the reaction mixture can be carefully poured onto ice to precipitate the sulfonic acid derivative.

-

The product can be isolated by filtration and purified by recrystallization.

-

3.1.3. Friedel-Crafts Reactions

This compound can undergo both Friedel-Crafts alkylation and acylation.[7]

-

Alkylation: This reaction introduces an additional alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).[1] Due to the existing alkyl groups, polyalkylation can be a side reaction.

-

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.[10] Unlike alkylation, acylation is generally not prone to multiple substitutions because the introduced acyl group is deactivating.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [11]

-

Materials: this compound, acyl chloride (e.g., acetyl chloride), anhydrous aluminum chloride, methylene chloride.

-

Procedure:

-